11-Hydroxyaporphine hydrobromide

Descripción

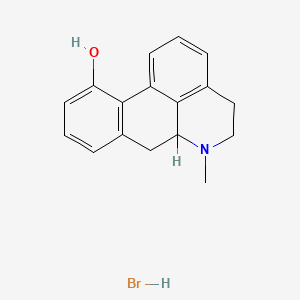

11-Hydroxyaporphine hydrobromide is an aporphine alkaloid derivative modified with a hydroxyl group at the 11th position and formulated as a hydrobromide salt. Aporphine alkaloids are structurally characterized by a tetracyclic benzylisoquinoline backbone and are known for diverse biological activities, including dopaminergic and acetylcholinesterase (AChE) modulation . Hydrobromide salts are commonly used to enhance solubility and stability in pharmaceutical formulations, as seen in compounds like galanthamine hydrobromide and dextromethorphan hydrobromide .

Propiedades

Número CAS |

53055-01-9 |

|---|---|

Fórmula molecular |

C17H18BrNO |

Peso molecular |

332.2 g/mol |

Nombre IUPAC |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide |

InChI |

InChI=1S/C17H17NO.BrH/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13;/h2-7,14,19H,8-10H2,1H3;1H |

Clave InChI |

NNCFJPQVFXUPEM-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br |

SMILES canónico |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br |

Sinónimos |

11-hydroxyaporphine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 11-hydroxyaporphine hydrobromide with structurally or functionally related hydrobromide salts, based on available evidence:

* Structural inference: Aporphine derivatives typically follow the formula C₁₇H₁₇NO₂·HBr, with variations depending on substituents.

Key Structural and Functional Differences:

Backbone Diversity: 11-Hydroxyaporphine belongs to the aporphine class (tetracyclic benzylisoquinoline), whereas galanthamine is a benzazepine alkaloid, and dextromethorphan is a morphinan . Hydroxyamphetamine and citalopram are phenethylamine and phthalane derivatives, respectively, with distinct mechanisms .

Therapeutic Targets: Galanthamine and related aporphines (e.g., lycorine) primarily inhibit AChE, while dextromethorphan targets NMDA and sigma-1 receptors .

Salt Stability :

- Hydrobromide salts generally improve aqueous solubility. For example, galanthamine HBr is stable at acidic pH, while hydroxyamphetamine HBr maintains stability at pH 10 .

Research Findings and Limitations

- Galanthamine HBr : Clinical trials confirm efficacy in mild-to-moderate Alzheimer’s (IC₅₀ for AChE inhibition: ~0.5 µM) .

- Dextromethorphan HBr : Approved for cough suppression, with recent use in depression (Auvelity®) due to NMDA antagonism .

Gaps in Evidence:

- Specific pharmacokinetic or toxicity data for this compound are absent in the provided materials.

- Comparative AChE inhibition or receptor-binding assays between 11-hydroxyaporphine and galanthamine/dextromethorphan are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.